Diagnostic Specificity for Folate Deficiency vs. Other Megaloblastic Anemia Tests
n-Formimidoyl-glutamic acid (FIGLU) demonstrates high diagnostic specificity for folate deficiency in the context of megaloblastic anemia. In a comparative study of 62 patients, the FIGLU test achieved a specificity of 92.3% for detecting folate deficiency [1]. This is in contrast to other markers like homocysteine (HC), which had a very low specificity of only 4.2% for cobalamin deficiency in the same study, although its specificity could be increased to 91.6% when combined with a negative FIGLU test [1]. This evidence directly supports the procurement of FIGLU for developing specific folate deficiency assays, distinguishing it from less specific metabolic markers.
| Evidence Dimension | Diagnostic Specificity for folate deficiency in megaloblastic anemia patients |
|---|---|
| Target Compound Data | Specificity: 92.3% (FIGLU test) |
| Comparator Or Baseline | Comparator 1: Homocysteine (HC) test for cobalamin deficiency: Specificity 4.2%. Comparator 2: Methylmalonic acid (MMA) test for cobalamin deficiency: Specificity 97.9% |
| Quantified Difference | FIGLU test is significantly more specific for folate deficiency (92.3%) than HC test is for cobalamin deficiency (4.2%), and is on par with the high specificity of the MMA test for its target condition. |
| Conditions | Comparative diagnostic study in 62 patients with megaloblastic anemia, evaluating FIGLU, MMA, and HC tests. |
Why This Matters
The high specificity of the FIGLU test makes this compound essential for developing reliable, targeted diagnostic assays for folate deficiency, avoiding the ambiguity of less specific markers.
- [1] Marín GH, Tentoni J, Cicchetti G. Megaloblastic anemia: rapid and economical study. Sangre. 1997 Jun;42(3):193-6. PMID: 9381269. View Source
